molecular formula C5H7N3O B1599958 5-Amino-2-methyl-2,3-dihydropyridazin-3-one CAS No. 13506-27-9

5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Cat. No. B1599958
CAS RN: 13506-27-9
M. Wt: 125.13 g/mol
InChI Key: YIAQLMJPMMISNQ-UHFFFAOYSA-N
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Description

“5-Amino-2-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 13506-27-9 . It has a molecular weight of 125.13 . The IUPAC name for this compound is 5-amino-2-methyl-3 (2H)-pyridazinone .


Synthesis Analysis

The synthesis of “5-Amino-2-methyl-2,3-dihydropyridazin-3-one” involves a multi-step reaction . The first step involves a reaction with methanol at ambient temperature . The second step involves a reaction with hydrogen and Pd/C catalyst in ethanol for 17 hours at ambient temperature .


Molecular Structure Analysis

The InChI code for “5-Amino-2-methyl-2,3-dihydropyridazin-3-one” is 1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3 . The InChI key is YIAQLMJPMMISNQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Amino-2-methyl-2,3-dihydropyridazin-3-one” is a powder with a melting point of 190-193 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antioxidant Properties : A study synthesized and evaluated the biological activity of dihydropyridine derivatives, revealing significant antioxidant and metal chelating activities. These compounds may be useful in treating metal-induced oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Anticonvulsant and Muscle Relaxant Activities

  • Anticonvulsant and Muscle Relaxant Properties : New derivatives were synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showing promising results compared to standard drugs (Sharma et al., 2013).

Herbicidal Action

  • Herbicidal Action : Research on substituted pyridazinone compounds demonstrated their ability to inhibit photosynthesis and the Hill reaction in plants, providing insights into their phytotoxic and herbicidal actions (Hilton et al., 1969).

Platelet Aggregation Inhibition and Hypotensive Effects

  • Platelet Aggregation Inhibiting and Hypotensive Activities : A study reported on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives exhibiting significant antiplatelet aggregation and hypotensive actions, highlighting their potential in medical applications (Thyes et al., 1983).

Molecular Docking and Synthesis

  • Molecular Docking Studies : The synthesis of novel dihydropyridine analogs and their evaluation through molecular docking studies suggested the potential of these derivatives as antioxidants and chelating agents (Sudhana & Pradeepkiran, 2019).

Antitumor and DNA Damage

  • Antitumor Agents : Research into the initiation of DNA strand cleavage by certain antitumor agents highlighted the potential therapeutic applications of these compounds, including those related to 5-Amino-2-methyl-2,3-dihydropyridazin-3-one derivatives (Junnotula et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

5-amino-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAQLMJPMMISNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441637
Record name 5-Amino-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-2,3-dihydropyridazin-3-one

CAS RN

13506-27-9
Record name 5-Amino-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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